ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate can be achieved through several methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters . The optimized conditions were set as molar ratio of 5:1 (methyl 1H-pyrrole-2-carboxylate/ benzyl alcohol, 1a/2a), Novozym 435 of 6 mg/mL, stirrer speed of 150 r/min, molecular sieves of 1 g, 50 °C reaction temperature, and a 24 h reaction time in n-Hexane leading to a high yield of 92% .Molecular Structure Analysis
The molecular structure of ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate is characterized by the presence of a pyrrole ring, a benzyl group, a cyano group, and an ethyl ester group. The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
Pyrrole derivatives like ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate are known to undergo a variety of chemical reactions. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Heterocyclic System Formation
The compound Ethyl 1-Benzyl-3-Cyano-1H-Pyrrole-2-Carboxylate is utilized in the formation of complex heterocyclic systems. For instance, Dmitriev et al. (2014) explored its reaction with malononitrile and pyrazolone, leading to the formation of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles], a type of heterocyclic system. This reaction represents the first example of three-component spiro heterocyclization of substituted 1H-pyrrole-2,3-diones with malononitrile and five-membered heterocyclic enol, underlining the compound's significance in creating complex molecular structures (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).
Role in Microwave-Accelerated Synthesis
In another study, Regourd et al. (2006) demonstrated the use of ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate in microwave-accelerated synthesis. This approach efficiently produced benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a valuable pyrrole in porphyrin and dipyrromethene synthesis. The use of microwave energy in this context highlights the compound's adaptability to innovative synthesis techniques (Regourd, Comeau, Beshara, & Thompson, 2006).
Spectroscopy and Quantum Chemical Analysis
Ethyl 1-Benzyl-3-Cyano-1H-Pyrrole-2-Carboxylate is also subject to extensive spectroscopic and quantum chemical analysis. Singh et al. (2013) synthesized a novel hydrazide-hydrazone of pyrrole using this compound and conducted a thorough analysis using various spectroscopic methods and quantum chemical calculations. This study sheds light on the compound's potential in forming new materials and its behavior under different analytical techniques (Singh, Kumar, Tiwari, & Rawat, 2013).
Solvent-Free Synthesis Applications
The compound's role in solvent-free synthesis methods is another significant application. Khajuria et al. (2013) reported the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation. This process emphasizes the environmentally friendly aspect of using ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate in chemical synthesis (Khajuria, Saini, & Kapoor, 2013).
Antibacterial and Antifungal Research
Interestingly, this compound also finds applications in the development of antimicrobial agents. Research conducted by Massa et al. (1990) synthesized derivatives of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid, testing them as potential antifungal and antibacterial agents. Although the specific focus was not directly on ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate, the study highlights its broader relevance in medicinal chemistry (Massa, di Santo, Mai, Botta, Artico, Panico, & Simonetti, 1990).
Future Directions
Pyrrole esters, which could be characterized by special aromatic organoleptic qualities, have found use in bioactive compounds . As a result, making pyrrole esters has garnered more interest . Thus, there has been a growing interest in preparing pyrrole esters. Future research could focus on exploring this skeleton to its maximum potential against several diseases or disorders .
properties
IUPAC Name |
ethyl 1-benzyl-3-cyanopyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)14-13(10-16)8-9-17(14)11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMQRJMILTAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80824680 | |
Record name | Ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80824680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate | |
CAS RN |
753478-35-2 | |
Record name | Ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80824680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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